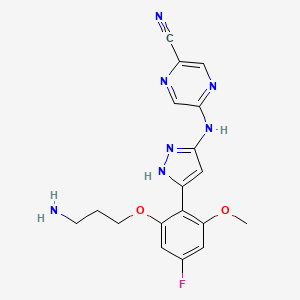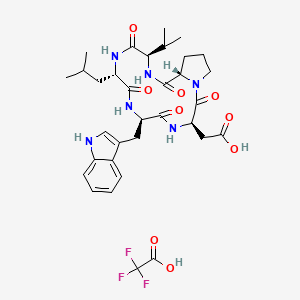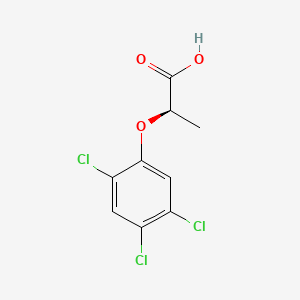
Chk1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chk1-IN-5 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By inhibiting Chk1, this compound disrupts the normal cell cycle progression and DNA repair processes, making it a valuable tool in cancer research and therapy .
准备方法
The synthesis of Chk1-IN-5 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a suitable amine or other functional group under specific reaction conditions .
This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Chk1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chk1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Chk1 in the DNA damage response and to develop new therapeutic strategies for cancer treatment. It has been shown to enhance the effectiveness of DNA-damaging agents and to sensitize cancer cells to chemotherapy .
In biology, this compound is used to investigate the mechanisms of cell cycle regulation and DNA repair. It is also used in studies of neurodegenerative diseases, such as Alzheimer’s disease, where Chk1 inhibition has been shown to ameliorate disease pathogenesis and cognitive dysfunction .
In the pharmaceutical industry, this compound is used as a lead compound for the development of new Chk1 inhibitors with improved potency and selectivity. It is also used in drug screening assays to identify potential therapeutic candidates .
作用机制
Chk1-IN-5 exerts its effects by inhibiting the activity of Chk1, a key regulator of the DNA damage response and cell cycle checkpoints. Chk1 is activated in response to DNA damage and phosphorylates various substrates involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting Chk1, this compound prevents the activation of these pathways, leading to cell cycle arrest and increased sensitivity to DNA-damaging agents .
相似化合物的比较
Chk1-IN-5 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include prexasertib, GDC-0575, and SAR-020106. These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Prexasertib: A potent Chk1 inhibitor that has shown clinical activity in combination with other chemotherapeutic agents.
GDC-0575: Another Chk1 inhibitor that has been studied for its potential to enhance the effectiveness of DNA-damaging agents in cancer therapy.
SAR-020106: A highly selective Chk1 inhibitor that has demonstrated in vivo activity in preclinical cancer models
This compound is unique in its specific chemical structure and its ability to selectively inhibit Chk1 with minimal off-target effects, making it a valuable tool for both research and therapeutic applications .
属性
分子式 |
C18H18FN7O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
5-[[5-[2-(3-aminopropoxy)-4-fluoro-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18FN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
InChI 键 |
CAAWSPMLCMFRMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)F)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)



![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
